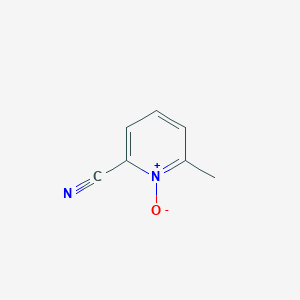![molecular formula C9H9N3O2 B3169008 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid CAS No. 933742-81-5](/img/structure/B3169008.png)
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid
Descripción general
Descripción
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ringThe molecular formula of this compound is C9H9N3O3, and it has a molecular weight of approximately 207.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted triazole derivatives .
Aplicaciones Científicas De Investigación
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes and receptors.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Industry: It is used as an intermediate in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by binding to receptors and altering their function .
Comparación Con Compuestos Similares
Similar Compounds
3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}propanoic acid: Similar structure but with a pyrazine ring instead of a pyridine ring.
3-{[1,2,4]Triazolo[4,3-a]pyridin-2-yl}propanoic acid: Differing in the position of the propanoic acid moiety.
Uniqueness
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid is unique due to its specific arrangement of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and materials science applications .
Propiedades
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-9(14)5-4-8-11-10-7-3-1-2-6-12(7)8/h1-3,6H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVSNCJYPULNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine](/img/structure/B3168943.png)








![1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3169017.png)
![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3169024.png)

![5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3169036.png)
